molecular formula C13H10BrN3S B1519996 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 941867-07-8

6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B1519996
CAS RN: 941867-07-8
M. Wt: 320.21 g/mol
InChI Key: UNCWOOQWCOBZHE-UHFFFAOYSA-N
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Description

“6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS Number: 941867-07-8 . It has a molecular weight of 320.21 .


Molecular Structure Analysis

The IUPAC name of this compound is 6-bromo-N-(2-pyridinylmethyl)-1,3-benzothiazol-2-amine . The InChI code is 1S/C13H10BrN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 320.21 .

Scientific Research Applications

I conducted a thorough search but found limited direct information on the specific applications of 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine. However, based on the structure and components of this compound, we can infer potential research applications by looking at the general uses of its chemical structure components, such as thiazoles and brominated aromatic compounds. Below are some potential scientific research applications categorized by field:

Medicinal Chemistry

Thiazoles are known for their antitumor and cytotoxic activities. Compounds with a thiazole moiety have been synthesized and reported to show potent effects on various human tumor cell lines .

Organic Synthesis

Brominated compounds are often used as building blocks in organic synthesis, particularly in cross-coupling reactions to form C−N bonds .

Antimicrobial Research

Similar structures have shown antimicrobial potential , suggesting that this compound could be explored for its efficacy against bacteria or fungi .

Tuberculosis Treatment Research

Compounds with similar structures have been designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

properties

IUPAC Name

6-bromo-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCWOOQWCOBZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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